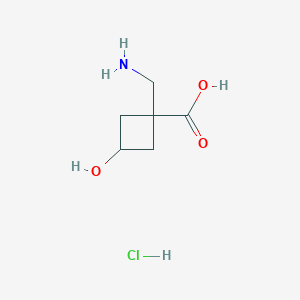
1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers” is a complex organic compound. Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .
Synthesis Analysis
The synthesis of such compounds often involves the use of chiral reagents or catalysts to control the stereochemistry of the reaction . For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to produce a mixture of diastereomers . The resulting diastereomers can then be separated based on their different physical properties .Molecular Structure Analysis
The molecular structure of diastereomers is determined by the configuration of its chiral centers . Each chiral center can give rise to two different configurations, thus increasing the number of possible stereoisomers . InScientific Research Applications
Plant Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments found in plants, known for their vibrant colors and potential health benefits. These pigments, including betacyanins (violet) and betaxanthins (yellow), are derived from betalamic acid, which might share structural similarities or synthesis pathways with the compound , highlighting the interconnectedness of organic compounds in plant biochemistry M. Khan & P. Giridhar (2015).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activity. These compounds, through structure-activity relationships, have shown the importance of unsaturated bonds in their antioxidant effectiveness. This area of research provides insight into the structural attributes contributing to the biological activities of organic compounds, potentially including "1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride" N. Razzaghi-Asl et al. (2013).
1-Aminocyclopropane-1-Carboxylic Acid in Plants
The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants extends beyond being an ethylene precursor. ACC demonstrates multifaceted features, including acting as a signal molecule independently of ethylene. This research highlights the complex roles that structurally simple organic molecules can play in biological systems, offering a parallel to the diverse potential applications of "1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride" in scientific research B. V. D. Poel & D. Straeten (2014).
Biotechnological Routes Based on Lactic Acid
Lactic acid's role as a precursor for various chemicals in green chemistry underscores the potential of organic compounds in sustainable industrial applications. This research highlights the transformation of biomass into valuable chemicals, including lactic acid derivatives, showcasing the broader implications of research on specific organic compounds like "1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride" Chao Gao, Cuiqing Ma, & P. Xu (2011).
Hydroxycinnamates and Their Antioxidant Activities
Hydroxycinnamates, with their vast presence in the plant kingdom, exhibit a wide range of biological activities, including antioxidant properties. This review discusses the mechanisms through which these compounds exert their effects, offering a template for exploring the biological activities of similar compounds F. Shahidi & A. Chandrasekara (2010).
properties
IUPAC Name |
1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-6(5(9)10)1-4(8)2-6;/h4,8H,1-3,7H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFUQJUXYNOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

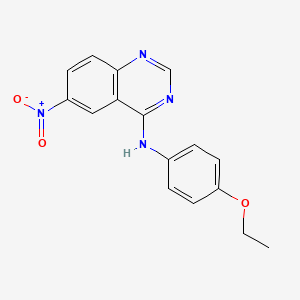
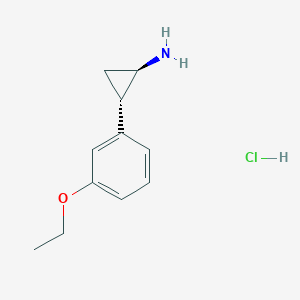
![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894076.png)
![7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2894077.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)
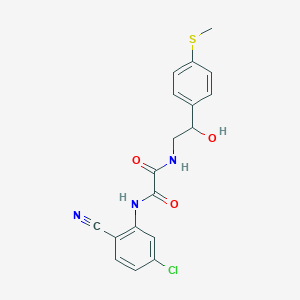

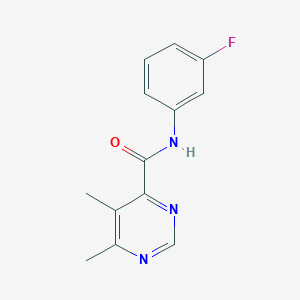
![(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2894088.png)
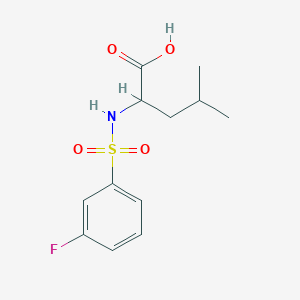
![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)